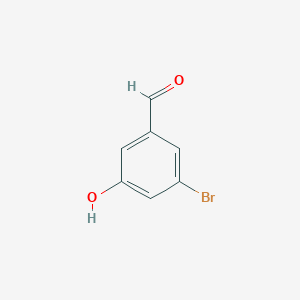
3-Bromo-5-hydroxybenzaldehyde
Overview
Description
3-Bromo-5-hydroxybenzaldehyde is a chemical compound with the empirical formula C7H5BrO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-hydroxybenzaldehyde can be represented by the SMILES string O=CC1=CC(O)=CC(Br)=C1 . The average mass of the molecule is 201.017 Da, and the monoisotopic mass is 199.947281 Da .Physical And Chemical Properties Analysis
3-Bromo-5-hydroxybenzaldehyde has a density of 1.7±0.1 g/cm3, a boiling point of 292.0±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 55.3±3.0 kJ/mol, and the flash point is 130.4±21.8 °C . The compound has a molar refractivity of 42.6±0.3 cm3, and a molar volume of 115.7±3.0 cm3 .Scientific Research Applications
Gas Chromatography Analysis
Shi Jie (2000) explored the use of gas chromatography for the separation and determination of 3-bromo-4-hydroxybenzaldehyde, demonstrating its effectiveness in simple, fast, and accurate analysis (Shi, 2000).
Chemical Synthesis and Reactions
Otterlo et al. (2004) discovered that the bromination of 3-hydroxybenzaldehyde can yield various brominated products, including 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde, indicating a potential pathway for synthesizing related compounds (Otterlo et al., 2004).
Application in Water Treatment
Fathi and Yaftian (2009) utilized a compound synthesized from 5-bromo-2-hydroxybenzaldehyde for preconcentrating trace amounts of copper(II) ions in water samples, demonstrating its potential in water purification processes (Fathi & Yaftian, 2009).
Surface Science
Velzen (1984) used inelastic electron tunnelling spectroscopy to study the reaction of 5-bromo-2-hydroxybenzaldehyde with certain silanes on aluminum oxide surfaces, offering insights into surface-bound molecular reactions (Velzen, 1984).
Crystallography and Molecular Structure
Blasco et al. (2017) identified the iodination and bromination products of 3-hydroxybenzaldehyde, which can be critical for understanding the structure and synthesis of complex molecules (Blasco, Ramírez de Arellano, & Sanz-Cervera, 2017).
Environmental Applications
Neilson et al. (1988) explored the transformations of halogenated aromatic aldehydes by anaerobic bacteria, revealing potential environmental implications and biodegradation processes (Neilson, Allard, Hynning, & Remberger, 1988).
Solubility and Chemical Properties
Jia et al. (2020) studied the solubility of 3-bromo-4-hydroxybenzaldehyde in various solvents, providing essential data for its application in different chemical processes (Jia, Yin, Zhao, & Zhao, 2020).
Antioxidant Activity
Wang Zonghua (2012) investigated the antioxidant activity of 3-bromo-4,5-dihydroxybenzaldehyde, suggesting its potential use in medicinal or food applications (Wang, 2012).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that benzaldehyde derivatives can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile attacks the carbon atom adjacent to the aromatic ring, leading to a change in the compound’s structure .
Result of Action
Changes in the structure of benzaldehyde derivatives through nucleophilic substitution reactions can lead to alterations in their biological activity .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-hydroxybenzaldehyde can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and temperature. For instance, the compound should be handled in a well-ventilated place, away from heat sources and open flames, to avoid combustion and explosion risks .
properties
IUPAC Name |
3-bromo-5-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFGERBEZKEGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586363 | |
| Record name | 3-Bromo-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-hydroxybenzaldehyde | |
CAS RN |
199177-26-9 | |
| Record name | 3-Bromo-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



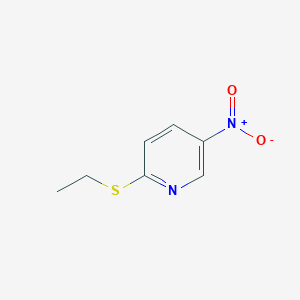

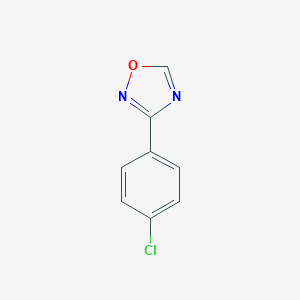

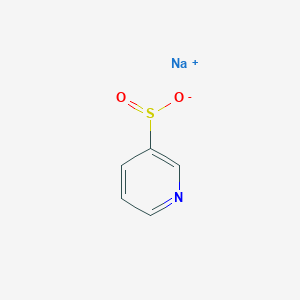
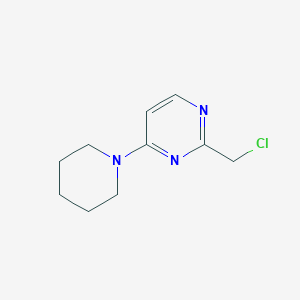

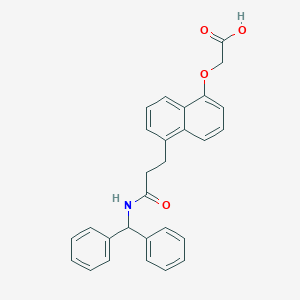

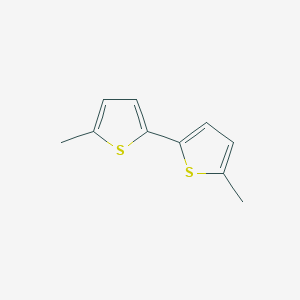
![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)
